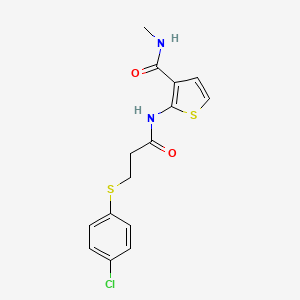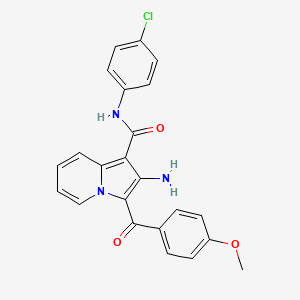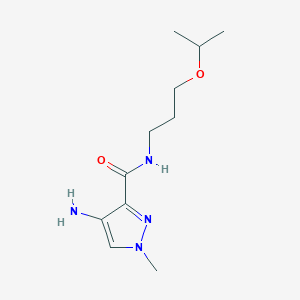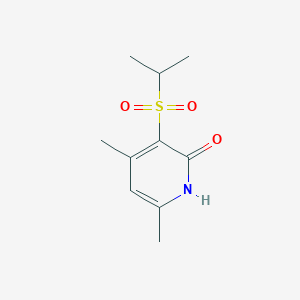
N-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrazin-2-amine” is an aminopyridine . It is a halogenated pyridine derivative and a fluorinated building block . It is used as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules as inhibitors of NS5B in potential treatment of Hepatitis C .
Synthesis Analysis
The synthesis of “this compound” involves several steps. The major use of its derivatives is in the protection of crops from pests . It participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine . Various methods of synthesizing 2,3,5-DCTF have been reported .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyridine ring substituted with a trifluoromethyl group, a chlorine atom, and an amine group . The empirical formula is C6H2ClF4N .Chemical Reactions Analysis
“this compound” participates in various chemical reactions. For instance, it acts as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 199.53 . It is a liquid with a refractive index of 1.433 . It has a boiling point of 50-55 °C/11 mmHg and a melting point of 16-20 °C . Its density is 1.524 g/mL at 25 °C .Scientific Research Applications
Heterocyclic N-oxide Derivatives
Heterocyclic N-oxide derivatives, including pyrazine-based compounds, have been explored for their versatility as synthetic intermediates and biological importance. These compounds are pivotal in metal complex formation, catalyst design, asymmetric catalysis, and the synthesis process. Their medicinal applications are significant, with some N-oxide compounds showing anticancer, antibacterial, and anti-inflammatory activity. This underscores the potential of heterocyclic N-oxide derivatives in advanced chemistry and drug development investigations (Li et al., 2019).
Pyrazines in Food Science
Pyrazines, a class of volatile heterocyclic nitrogen-containing compounds, contribute to the flavors in baked, roasted, and nutty foods. The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is an essential pathway for synthesizing pyrazines during food processing. Control strategies for pyrazine generation highlight the complex relationship between desirable flavor development and the minimization of harmful by-products, offering insights into optimizing food processing techniques (Yu et al., 2021).
Pyranopyrimidine Core in Medicinal Chemistry
The pyranopyrimidine core, particularly the 5H-pyrano[2,3-d]pyrimidine scaffolds, are critical precursors in the medicinal and pharmaceutical industries due to their wide range of applicability and bioavailability. Their synthesis through one-pot multicomponent reactions using diversified hybrid catalysts underscores the importance of these compounds in developing lead molecules for pharmaceutical applications (Parmar et al., 2023).
Spin Crossover Active Iron(II) Complexes
Spin crossover (SCO) active complexes of pyrazole-pyridine/pyrazine ligands illustrate the synthesis and magnetic properties of structurally characterized iron(II) complexes. These studies emphasize the role of crystallization methods and the nature of the final product, which can significantly impact the SCO properties of the materials, revealing the potential of these compounds in developing molecular switches for various applications (Olguín & Brooker, 2011).
Bioactive Pyrimidine Derivatives
Pyrimidine derivatives are highlighted for their exquisite sensing materials and biological and medicinal applications. Their ability to form coordination and hydrogen bonds makes them suitable as sensing probes, demonstrating the significant role of pyrimidine-based optical sensors in detecting various biological and chemical analytes (Jindal & Kaur, 2021).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing their activity and function .
Mode of Action
It’s known that the trifluoromethylpyridine moiety is a key structural motif in active agrochemical and pharmaceutical ingredients . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of these derivatives .
Biochemical Pathways
Similar compounds have been used in the synthesis of novel molecules as inhibitors of certain enzymes, potentially affecting various biochemical pathways .
Pharmacokinetics
The compound’s predicted boiling point is 2305±350 °C, and its predicted density is 1364±006 g/cm3 . These properties may influence its bioavailability.
Result of Action
Similar compounds have shown potential in the treatment of certain diseases .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and light exposure can affect a compound’s stability and activity . .
Properties
IUPAC Name |
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N4/c11-7-3-6(10(12,13)14)4-17-9(7)18-8-5-15-1-2-16-8/h1-5H,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZLYKDWGLHLGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)NC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-2-carboxamide](/img/structure/B2795248.png)


![(E)-N-[[4-(1,1-Difluoroethyl)oxan-4-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2795253.png)

![2-({3-[(1-Oxido-2-pyridiniumyl)sulfanyl]-2-oxopropyl}sulfanyl)-1-pyridiniumolate](/img/structure/B2795256.png)
![Benzo[d]thiazol-6-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2795257.png)







